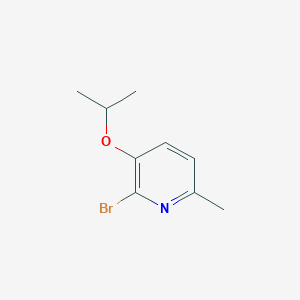

2-Bromo-3-isopropoxy-6-methylpyridine

Description

Chemical Name: 2-Bromo-3-isopropoxy-6-methylpyridine Molecular Formula: C₉H₁₂BrNO Molecular Weight: 230.11 g/mol CAS Number: 2741856-82-4 Key Features:

- A pyridine derivative with bromine at position 2, isopropoxy (-OCH(CH₃)₂) at position 3, and a methyl (-CH₃) group at position 5.

- The isopropoxy group contributes steric bulk and moderate electron-donating effects, while bromine enhances electrophilic substitution reactivity.

Properties

IUPAC Name |

2-bromo-6-methyl-3-propan-2-yloxypyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrNO/c1-6(2)12-8-5-4-7(3)11-9(8)10/h4-6H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNTGKCIXEADFMK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(C=C1)OC(C)C)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

2-Bromo-3-isopropoxy-6-methylpyridine is utilized in several scientific research areas:

Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.

Biology: The compound is used in the study of biological systems and as a probe in biochemical assays.

Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-Bromo-3-isopropoxy-6-methylpyridine exerts its effects depends on the specific application. In drug discovery, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways. The exact molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table highlights key differences between 2-Bromo-3-isopropoxy-6-methylpyridine and analogous compounds:

Functional Group Impact on Reactivity and Properties

Electron-Donating vs. Electron-Withdrawing Groups: Alkoxy Groups (e.g., isopropoxy): Moderate electron donation via lone pairs on oxygen, activating the pyridine ring for electrophilic substitution. Steric hindrance from branched alkyl chains (e.g., isopropoxy vs. isobutoxy) may limit accessibility to reactive sites . Nitro Groups: Strong electron withdrawal (-NO₂) deactivates the ring, directing electrophiles to meta/para positions. This contrasts sharply with alkoxy-substituted derivatives . Amino Groups (-NH₂): Strong electron donation and hydrogen-bonding capability enhance solubility in polar solvents and reactivity in nucleophilic reactions .

Halogen Effects :

- Bromine at position 2 facilitates cross-coupling reactions (e.g., Suzuki-Miyaura). Iodo derivatives (e.g., 2-Bromo-3-hydroxy-6-iodopyridine) offer higher reactivity due to iodine’s polarizability, though at the cost of stability .

Steric and Solubility Considerations: Methyl groups (e.g., at position 6) increase hydrophobicity, whereas hydroxyl or amino groups improve aqueous solubility. Bulkier substituents (e.g., isobutoxy vs. isopropoxy) may reduce crystallinity and melting points due to disrupted packing .

Preparation Methods

Bromination of 3-Hydroxy-6-methylpyridine Followed by Etherification

Step 1: Synthesis of 2-Bromo-3-hydroxy-6-methylpyridine

3-Hydroxy-6-methylpyridine undergoes regioselective bromination using brominating agents (e.g., bromine, N-bromosuccinimide) in pyridine or acetonitrile. Key conditions include:

-

Solvent : Pyridine or acetonitrile

-

Temperature : 0–50°C during bromine addition, followed by 10–100°C for reaction completion.

-

Workup : Distillation, ice-water quenching, and filtration yield 2-bromo-3-hydroxy-6-methylpyridine (88–90% yield).

Step 2: Etherification via Mitsunobu Reaction

The hydroxyl group at position 3 is substituted with isopropoxy using Mitsunobu conditions:

-

Reagents : Diethyl azodicarboxylate (DEAD), triphenylphosphine (PPh₃), isopropanol.

-

Solvent : Tetrahydrofuran (THF) or dichloromethane (DCM).

Reaction Scheme :

Direct Bromination of 3-Isopropoxy-6-methylpyridine

Electrophilic bromination of 3-isopropoxy-6-methylpyridine is challenging due to the electron-donating isopropoxy group, which directs bromination to positions 4 or 5. However, directed ortho-metalation using lithium diisopropylamide (LDA) can enhance selectivity:

Nitro Group Displacement (Alternative Route)

Adapting methods from CN103483247B, a nitro group at position 2 can be displaced by bromine:

-

Nitration : Introduce nitro at position 2 of 3-isopropoxy-6-methylpyridine using HNO₃/H₂SO₄.

-

Bromination : React with HBr or PBr₃ to replace nitro with bromine.

Comparative Analysis of Methods

Optimization and Challenges

-

Regioselectivity : The isopropoxy group’s electron-donating nature complicates direct bromination. Directed metalation or Mitsunobu reactions improve control.

-

Side Reactions : Over-bromination or displacement of existing bromine can occur. Temperature control (-78°C to 0°C) mitigates this.

-

Scalability : The bromination-etherification route is preferred for industrial use due to higher yields and commercial availability of intermediates .

Q & A

Basic: What are the established synthetic routes for 2-Bromo-3-isopropoxy-6-methylpyridine, and what key reaction conditions are required?

The synthesis of brominated pyridine derivatives often involves halogenation or nucleophilic substitution. For this compound, a plausible route involves:

- Step 1: Introducing the isopropoxy group at the 3-position of 6-methylpyridine via nucleophilic aromatic substitution (NAS) using isopropanol and a strong base (e.g., NaH) under anhydrous conditions .

- Step 2: Bromination at the 2-position using bromotrimethylsilane (TMSBr) or -bromosuccinimide (NBS) with a Lewis acid catalyst (e.g., FeBr) to ensure regioselectivity .

Key Considerations: - Protect the methyl group at the 6-position during bromination to avoid side reactions.

- Monitor reaction temperature (typically 80–120°C) and solvent choice (e.g., DMF or THF) to optimize yield .

Advanced: How does the steric and electronic influence of the isopropoxy group affect regioselectivity in cross-coupling reactions?

The isopropoxy group at the 3-position exerts both steric and electronic effects:

- Electronic Effects: The oxygen atom donates electron density via resonance, activating the pyridine ring for electrophilic substitution at the 2- and 6-positions. However, bromine’s electron-withdrawing nature at the 2-position directs further reactions to the 4- or 5-positions .

- Steric Effects: The bulky isopropoxy group hinders access to the 3-position, making the 4- and 5-positions more favorable for coupling (e.g., Suzuki-Miyaura or Negishi reactions).

Methodological Insight: - Use computational modeling (DFT) to predict reactive sites.

- Employ directing groups (e.g., pyridyl N-oxide) to override steric constraints .

Basic: What spectroscopic techniques are most reliable for confirming the structure of this compound?

- NMR: Look for characteristic signals:

- Methyl group at 6-position: singlet at δ 2.3–2.5 ppm.

- Isopropoxy methine proton: multiplet at δ 4.5–4.7 ppm (split by coupling with adjacent ).

- NMR: Confirm the quaternary carbon adjacent to bromine (δ 120–125 ppm) and the isopropoxy carbons (δ 70–75 ppm) .

- Mass Spectrometry (HRMS): Expect molecular ion peaks at m/z ≈ 245 (M) with isotopic patterns matching .

Advanced: How can competing pathways (e.g., dehalogenation or alkoxy displacement) be minimized during functionalization?

- Dehalogenation Mitigation:

- Alkoxy Stability:

Basic: What are the critical stability and storage requirements for this compound?

- Light Sensitivity: Store in amber vials to prevent photodegradation of the bromine substituent .

- Moisture Control: Keep under inert atmosphere (N or Ar) due to hydrolytic susceptibility of the alkoxy group .

- Temperature: Long-term storage at –20°C recommended to avoid thermal decomposition .

Advanced: What role does this compound play in designing ligands for transition-metal catalysts?

- Ligand Design: The bromine atom serves as a leaving group for metal coordination, while the isopropoxy group modulates steric bulk. For example:

- Methodology:

Basic: How can purity be assessed and optimized for this compound?

- HPLC Analysis: Use a C18 column with UV detection (λ = 254 nm) to resolve impurities (e.g., debrominated byproducts).

- Recrystallization: Purify using a hexane/ethyl acetate gradient (7:3 v/v) to isolate crystalline product .

Advanced: What computational tools can predict reactivity trends for derivatives of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.